molecular formula C20H18N2O2S B1139263 Pbk-IN-9 CAS No. 1338540-55-8

Pbk-IN-9

Cat. No.: B1139263
CAS No.: 1338540-55-8
M. Wt: 350.436
InChI Key: GBOYXCBUDIJBBZ-NSHDSACASA-N
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Preparation Methods

The synthesis of PBK-IN-9 involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically involves the use of organic solvents and catalysts under controlled temperature and pressure conditions. Industrial production methods may include large-scale synthesis using automated reactors to ensure consistency and purity .

Chemical Reactions Analysis

PBK-IN-9 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperature control ranging from room temperature to elevated temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

PBK-IN-9 has a wide range of scientific research applications, including:

Mechanism of Action

PBK-IN-9 exerts its effects by binding to the active site of PBK, thereby inhibiting its kinase activity. This inhibition disrupts the phosphorylation of downstream targets involved in cell cycle progression and survival. The molecular targets and pathways involved include the mitogen-activated protein kinase (MAPK) pathway and the cell cycle regulatory proteins .

Comparison with Similar Compounds

PBK-IN-9 is unique in its high potency and selectivity for PBK compared to other similar compounds. Some similar compounds include:

This compound stands out due to its specific binding affinity and effectiveness in inhibiting PBK, making it a valuable tool in scientific research and potential therapeutic applications.

Properties

IUPAC Name

9-[4-[(2R)-1-aminopropan-2-yl]phenyl]-8-hydroxy-5H-thieno[2,3-c]quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2S/c1-11(10-21)12-2-4-13(5-3-12)17-16(23)7-6-15-18(17)14-8-9-25-19(14)20(24)22-15/h2-9,11,23H,10,21H2,1H3,(H,22,24)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBOYXCBUDIJBBZ-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1=CC=C(C=C1)C2=C(C=CC3=C2C4=C(C(=O)N3)SC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN)C1=CC=C(C=C1)C2=C(C=CC3=C2C4=C(C(=O)N3)SC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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